molecular formula C26H26N4O3 B2394816 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940987-53-1

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Katalognummer: B2394816
CAS-Nummer: 940987-53-1
Molekulargewicht: 442.519
InChI-Schlüssel: FFZXCCUEHGLCOG-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (hereafter referred to as Compound A) is a heterocyclic molecule featuring an oxazole core substituted with a piperazine ring bearing a 4-ethoxybenzoyl group, a cyano group at position 4, and a trans-configured styryl group at position 2 with a 4-methylphenyl substituent. Its molecular formula is C₂₅H₂₄N₄O₃, with a molecular weight of 428.49 g/mol . The compound’s structural complexity arises from its multi-component architecture, which combines aromatic, heterocyclic, and aliphatic motifs.

Eigenschaften

IUPAC Name

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-3-32-22-11-9-21(10-12-22)25(31)29-14-16-30(17-15-29)26-23(18-27)28-24(33-26)13-8-20-6-4-19(2)5-7-20/h4-13H,3,14-17H2,1-2H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZXCCUEHGLCOG-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and styryl groups. Common reagents used in these reactions include ethyl bromoacetate, piperazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features an oxazole ring, a piperazine moiety, and various substituents such as ethoxybenzoyl and styryl groups. These functional groups contribute to its unique chemical properties and biological activities.

Industrial Production

For large-scale production, methods may involve optimization to enhance yield and purity, utilizing advanced techniques like continuous flow reactors and stringent quality control measures.

Anticancer Potential

Research indicates that compounds similar to 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that a derivative of this compound exhibited high cytotoxicity against various cancer cell lines (IC50 values < 1 μM), indicating its potential as a chemotherapeutic agent .
  • Tubulin Polymerization Inhibition : Research showed that similar compounds could disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

Central Nervous System Disorders

Given its structural similarities to other pharmacologically active compounds, there is potential for this compound to be explored in the treatment of CNS disorders such as anxiety and depression through modulation of neurotransmitter systems.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial properties against various pathogens, indicating potential applications in infectious disease treatment.

Wirkmechanismus

The mechanism of action of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs of Compound A, emphasizing substituent variations, molecular properties, and available

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Compound A 4-Ethoxybenzoyl (piperazine), (E)-styryl-4-methylphenyl (oxazole C2), cyano (C4) C₂₅H₂₄N₄O₃ 428.49 High availability (65 mg), no salt data; structural focus on ethoxy and methyl groups.
Compound B 4-Fluorobenzoyl (piperazine), 4-fluorophenyl (oxazole C2) C₂₁H₁₇F₂N₃O₂ 393.38 Fluorine substituents enhance electronegativity; potential metabolic stability.
Compound C 4-Methoxybenzoyl (piperazine), (E)-styryl-4-methylphenyl (oxazole C2) C₂₅H₂₄N₄O₄ 444.48 Methoxy group increases polarity; available at 47 mg.
Compound D 4-Ethylpiperazinyl, 4-(piperidinylsulfonyl)phenyl (oxazole C2) C₂₂H₂₇N₅O₃S 473.55 Sulfonyl group introduces hydrogen-bonding capacity; distinct from benzoyl derivatives.
Compound E 4-Fluorobenzoyl (piperazine), (E)-styryl-4-fluorophenyl (oxazole C2) C₂₄H₂₀F₂N₄O₃ 450.44 Dual fluorine substitution; higher molecular weight; custom synthesis available.

Structural and Functional Comparisons

Piperazine Substituents: Compound A’s 4-ethoxybenzoyl group on piperazine contrasts with the 4-fluorobenzoyl in Compounds B and E. Fluorine, however, improves metabolic stability and binding affinity in many drug-like molecules . Compound D replaces the benzoyl group with a piperidinylsulfonylphenyl moiety, introducing a sulfonyl group capable of stronger hydrogen-bond interactions with target proteins .

Styryl Group Variations: The (E)-styryl-4-methylphenyl group in Compound A and C provides planar rigidity, which may enhance π-π stacking with aromatic residues in biological targets.

Oxazole Core Modifications: All analogs retain the oxazole-4-carbonitrile core, critical for electronic effects (cyano group’s electron-withdrawing nature) and hydrogen-bond acceptor capacity.

Research Findings and Implications

  • Styryl Group Pharmacokinetics: Evidence from related styryl-containing compounds (e.g., 5-methoxy-3-stilbenol) suggests that trans-configuration and aryl substituents enhance bioavailability and half-life in vivo . This supports the structural choice in Compound A.
  • Heterocyclic Diversity : Thiazol-4-one derivatives (e.g., (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one) highlight how core heterocycle changes (oxazole vs. thiazole) dramatically alter electronic properties and bioactivity .

Biologische Aktivität

The compound 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C23H26N4O3
  • Molecular Weight : 402.49 g/mol
  • IUPAC Name : this compound

The presence of the oxazole ring and piperazine moiety is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including those similar to our compound. The anticancer activity is often assessed using various cancer cell lines. For instance, a study evaluating 1,3-oxazol derivatives demonstrated significant cytotoxic effects against NCI tumor cell lines with IC50 values ranging from 0.3 to 1.1 μM for the most active compounds .

Table 1 summarizes the anticancer activity parameters for selected oxazole derivatives:

CompoundGI50 (μM)TGI (μM)LC50 (μM)
Compound 90.34 ± 0.021.2 ± 0.055 ± 0.10
Compound 10.62 ± 0.051.5 ± 0.076 ± 0.12
Compound 40.77 ± 0.062.5 ± 0.106 ± 0.15

These results indicate that structural modifications in oxazole derivatives can significantly influence their biological activity.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells through mitochondrial pathways . The presence of aryl groups at specific positions on the oxazole ring has been correlated with increased activity, suggesting that these substituents play a crucial role in enhancing drug efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the molecular structure can enhance or diminish biological activity:

  • Substituents on the Oxazole Ring : Aryl groups at positions C(2) and C(5) have been shown to enhance anticancer activity.
  • Piperazine Moiety : The piperazine ring contributes to the overall pharmacological profile, potentially influencing solubility and receptor binding.
  • Ethoxybenzoyl Group : This moiety may enhance lipophilicity, improving cellular uptake.

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxazole derivatives:

  • A study published in Bioorganic Chemistry demonstrated that derivatives with phenyl or methyl substitutions exhibited superior antiproliferative effects compared to their alkyl counterparts .
  • Another investigation focused on a series of synthesized oxazoles, revealing that those with electron-donating groups showed enhanced biological activity against various bacterial strains, indicating a broader antimicrobial potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.